2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro-
Description
This compound belongs to the 1,5-benzodiazepine family, characterized by a seven-membered diazepine ring fused to a benzene core. Its structure includes a 1,3-dihydro saturation pattern, a methyl group at position 4, and a nitro group at position 5. These substituents influence its physicochemical properties, such as lipophilicity and electronic distribution, which are critical for pharmacological activity.
Properties
IUPAC Name |
4-methyl-7-nitro-1,3-dihydro-1,5-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-6-4-10(14)12-8-3-2-7(13(15)16)5-9(8)11-6/h2-3,5H,4H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCMCWYNHVSDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344976 | |
| Record name | 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37546-86-4 | |
| Record name | 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00344976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable acyl chloride to form the benzodiazepine core. The introduction of the nitro group at the 7-position can be achieved through nitration reactions using nitric acid and sulfuric acid as reagents. The methyl group at the 4-position can be introduced via alkylation reactions using methyl iodide or similar alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography. The reaction conditions would be carefully controlled to ensure consistency and safety, particularly when handling reactive reagents like nitric acid.
Chemical Reactions Analysis
Types of Reactions
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The hydrogen atoms on the benzodiazepine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Hydrogen peroxide.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
Reduction: Formation of amino derivatives.
Oxidation: Formation of N-oxides.
Substitution: Formation of various substituted benzodiazepines depending on the reagents used.
Scientific Research Applications
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and seizures.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro- involves its interaction with central benzodiazepine receptors, which are associated with inhibitory GABA (gamma-aminobutyric acid) receptors. This interaction enhances the binding activity of GABA, leading to increased inhibitory effects in the central nervous system. The nitro and methyl groups may influence the binding affinity and selectivity of the compound for these receptors.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
Table 1: Key Structural Features
Key Observations :
- Ring Type : The target compound’s 1,5-benzodiazepine core distinguishes it from 1,4-benzodiazepines (e.g., Methylclonazepam), which are more commonly studied for CNS activity. The 1,5 configuration may alter receptor-binding kinetics due to differences in ring strain and substituent orientation.
- Substituents: The 7-nitro group in the target compound is structurally analogous to Methylclonazepam, a feature linked to enhanced GABA receptor affinity in 1,4-benzodiazepines .
- Saturation : The 1,3-dihydro saturation in the target compound contrasts with the 1,3,4,5-tetrahydro analog (), which has greater ring saturation. This could influence conformational flexibility and metabolic stability.
Pharmacological and Physicochemical Properties
Table 2: Comparative Properties
Key Findings :
- Selectivity : Unlike Methylclonazepam, which targets GABA-A receptors, the target compound’s 1,5-benzodiazepine scaffold may confer divergent receptor interactions. For example, α2C-AR agonists like Compound A/B () exhibit peripheral selectivity but poor brain penetration, highlighting how structural differences (e.g., benzoxazine vs. benzodiazepine cores) dictate pharmacological profiles .
Biological Activity
2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro- (CAS Number: 6276-48-8), is a compound belonging to the benzodiazepine family. This class of compounds is known for their psychoactive properties and potential therapeutic applications. The biological activity of this specific compound has garnered attention due to its structural characteristics and potential interactions with various biological targets.
The molecular formula of 2H-1,5-Benzodiazepin-2-one, 1,3-dihydro-4-methyl-7-nitro- is with a molecular weight of approximately 174.199 g/mol. Key physical properties include:
- Density : 1.22 g/cm³
- Boiling Point : 355.3 °C at 760 mmHg
- Flash Point : 168.7 °C
These properties suggest a stable compound under standard laboratory conditions, which is crucial for biological assays.
Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. They enhance the inhibitory effects of GABA by binding to the benzodiazepine site on GABA_A receptors, leading to increased neuronal inhibition. The specific interactions of 2H-1,5-Benzodiazepin-2-one with GABA receptors have not been extensively documented in existing literature but can be inferred based on the general behavior of similar compounds.
Anticonvulsant Activity
Research indicates that certain benzodiazepine derivatives exhibit anticonvulsant properties. In studies involving various analogs, compounds similar to 2H-1,5-Benzodiazepin-2-one were shown to reduce seizure activity in animal models by modulating GABAergic transmission . The efficacy of these compounds often correlates with their ability to penetrate the blood-brain barrier and bind effectively to GABA_A receptors.
Case Studies
A notable study evaluated the effects of various benzodiazepine derivatives on AMPA receptor desensitization and deactivation rates using whole-cell patch-clamp techniques. The findings indicated that certain modifications to the benzodiazepine structure could significantly enhance inhibitory potency . Although not directly tested on 2H-1,5-Benzodiazepin-2-one, these results provide insights into how structural variations influence biological activity.
Comparative Biological Activity Table
Q & A
Q. What synthetic methodologies are commonly employed to introduce the nitro group at the 7-position of 1,5-benzodiazepinone derivatives?
The nitration of 1,5-benzodiazepinones typically involves electrophilic aromatic substitution. For the 7-nitro derivative, regioselectivity is influenced by the electron-donating/withdrawing effects of substituents on the benzodiazepine ring. For example, nitration of 4-phenyl-1,5-benzodiazepin-2-one with nitric acid in sulfuric acid selectively yields the 7-nitro isomer due to the electron-withdrawing nature of the lactam carbonyl group, which directs nitration to the para position . UV spectroscopy and X-ray crystallography are critical for confirming the regiochemistry of the product .
Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR identify proton environments and carbon frameworks, particularly the methyl group at position 4 and nitro group at position 7.
- X-ray Crystallography: Resolves the three-dimensional conformation, confirming the bicyclic structure and substituent positions. Software like SHELX is widely used for refinement .
- UV-Vis Spectroscopy: Helps track electronic transitions, especially useful in nitration studies to confirm aromatic substitution patterns .
Q. What physicochemical properties of this compound are critical for pharmacological studies?
Key properties include:
- Lipophilicity (LogP): Impacts blood-brain barrier permeability. Calculated via HPLC retention times or computational tools (e.g., PubChem’s XLogP3).
- Solubility: Determines bioavailability; measured via shake-flask methods.
- Hydrogen-bonding capacity: Assessed using topological polar surface area (TPSA), which influences receptor binding. For example, the nitro group’s electron-withdrawing nature may enhance interactions with GABA receptors .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the regioselectivity of nitration in 1,5-benzodiazepinone derivatives?
DFT calculations (e.g., using B3LYP/6-31G* basis sets) model the electron density distribution and frontier molecular orbitals (FMOs) to predict reactive sites. For 7-nitro derivatives, the lactam carbonyl’s electron-withdrawing effect creates a partial positive charge at position 7, favoring nitration. Comparative analysis of Fukui indices or electrostatic potential maps can validate this mechanism .
Q. What experimental strategies address contradictions in reported synthetic yields or biological activity data?
- Reaction Optimization: Use design of experiments (DoE) to test variables (e.g., temperature, catalyst loading).
- Analytical Validation: Cross-validate purity via HPLC, mass spectrometry, and elemental analysis.
- Biological Replication: Conduct dose-response curves in multiple cell lines or animal models to account for variability. For example, discrepancies in GABA receptor binding assays may arise from differences in membrane preparation protocols .
Q. How can structural modifications enhance the compound’s selectivity for neurological targets?
- Structure-Activity Relationship (SAR) Studies: Introduce substituents at positions 1, 3, or 5 to modulate steric and electronic effects. For instance, replacing the 4-methyl group with a bulkier substituent may reduce off-target interactions.
- Molecular Docking: Simulate binding poses with GABA receptors using software like AutoDock Vina. The nitro group’s orientation in the binding pocket can be optimized for hydrogen bonding .
Methodological Tables
Table 1: Key Synthetic Routes for 7-Nitro-1,5-Benzodiazepinones
| Method | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Direct Nitration | HNO/HSO, 0–5°C | 65–78 | |
| Multi-step Halogenation | Cl, followed by NaNO | 45–60 |
Table 2: Computational Parameters for DFT Studies
| Property | Method (Basis Set) | Software | Application Example |
|---|---|---|---|
| Electron Density | B3LYP/6-31G* | Gaussian | Nitration regioselectivity |
| Molecular Orbitals | M06-2X/def2-TZVP | ORCA | Interaction with GABA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
